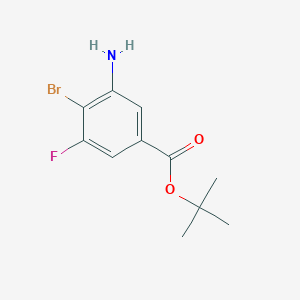![molecular formula C7H14ClNO2 B2564357 2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride CAS No. 2174001-81-9](/img/structure/B2564357.png)
2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is a conformationally constrained analog of l-glutamate that is used as a chemical messenger in most of excitatory synapses in the central nervous system .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentane ring with an amino group and an acetic acid group attached to it . The InChI code for this compound is 1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 179.64 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Acids in Acidizing Operations
Organic acids, including acetic acid, formic acid, citric acid, and lactic acid, have significant roles in acidizing operations for both carbonate and sandstone formations within the oil and gas industry. These acids are chosen over hydrochloric acid (HCl) in certain conditions due to their weaker and less corrosive nature, which helps in avoiding issues like high dissolving power, high corrosion rate, lack of penetration, sludging tendency, and problems associated with high temperatures. These organic acids are used for formation damage removal, dissolution, and as intensifiers to reduce corrosion rates in high-temperature operations. Their applications extend to dissolving drilling mud filter cakes and acting as iron sequestering agents (Alhamad et al., 2020).
Environmental Impact and Toxicity
The environmental fate, behavior, and eco-toxicological effects of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a structural motif (halogenated acetic acid derivative) with the compound , have been extensively reviewed. These studies highlight concerns about the potential lethal effects on non-target organisms and the importance of implementing mitigation strategies to prevent environmental entry and accumulation of such compounds. The findings call for further exploration of their impact on both human health and ecosystems to inform the development of new regulations and policies (Islam et al., 2017).
Pharmacological Applications
Organic acids and their derivatives also find applications in pharmacology, as exemplified by N-acetylcysteine (NAC) in psychiatry for the treatment of various disorders. NAC has shown promising results in populations with disorders where traditional treatment efficacy was limited, offering insights into the therapeutic potential of organic acid derivatives in psychiatric research (Dean et al., 2011).
Eigenschaften
IUPAC Name |
2-[(1S,3R)-3-aminocyclopentyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODZIQGSWUCJT-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,3R)-3-Aminocyclopentyl]acetic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2564276.png)
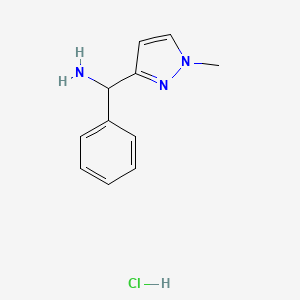
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid](/img/structure/B2564278.png)
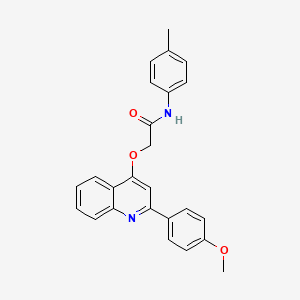
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)
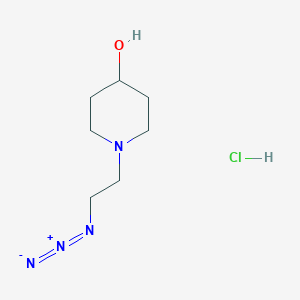
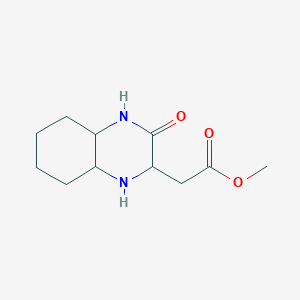

![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)
![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)
![6-[[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2564290.png)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)
